molecular formula C20H32N2O3S B3554727 N-cycloheptyl-3-[4-(2-methylpropylsulfamoyl)phenyl]propanamide

N-cycloheptyl-3-[4-(2-methylpropylsulfamoyl)phenyl]propanamide

Cat. No.: B3554727
M. Wt: 380.5 g/mol
InChI Key: DJNNMDYLLZQQLE-UHFFFAOYSA-N
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Description

N-cycloheptyl-3-[4-(2-methylpropylsulfamoyl)phenyl]propanamide is a synthetic compound known for its unique chemical structure and potential applications in various fields. This compound features a cycloheptyl group attached to a propanamide backbone, with a phenyl ring substituted with a 2-methylpropylsulfamoyl group. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cycloheptyl-3-[4-(2-methylpropylsulfamoyl)phenyl]propanamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Cycloheptyl Group: The cycloheptyl group can be introduced through a cyclization reaction involving appropriate starting materials.

    Attachment of the Propanamide Backbone: The propanamide backbone is synthesized by reacting suitable amines with acyl chlorides or anhydrides under controlled conditions.

    Substitution on the Phenyl Ring: The phenyl ring is functionalized with a 2-methylpropylsulfamoyl group through a sulfonation reaction, followed by alkylation.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-cycloheptyl-3-[4-(2-methylpropylsulfamoyl)phenyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-cycloheptyl-3-[4-(2-methylpropylsulfamoyl)phenyl]propanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-cycloheptyl-3-[4-(2-methylpropylsulfamoyl)phenyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-cycloheptyl-3-{4-[(isobutylamino)sulfonyl]phenyl}propanamide
  • N-Cycloheptyl-3-[(4-methylphenyl)sulfanyl]propanamide
  • N-cycloheptyl-3-{4-[(4-methylphenyl)sulfamoyl]phenyl}propanamide

Uniqueness

N-cycloheptyl-3-[4-(2-methylpropylsulfamoyl)phenyl]propanamide stands out due to its specific substitution pattern on the phenyl ring, which imparts unique chemical and biological properties

Properties

IUPAC Name

N-cycloheptyl-3-[4-(2-methylpropylsulfamoyl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32N2O3S/c1-16(2)15-21-26(24,25)19-12-9-17(10-13-19)11-14-20(23)22-18-7-5-3-4-6-8-18/h9-10,12-13,16,18,21H,3-8,11,14-15H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJNNMDYLLZQQLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NC2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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